molecular formula C19H21FN2O2S B5912905 1-{3-fluoro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-1-butanone

1-{3-fluoro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-1-butanone

Cat. No. B5912905
M. Wt: 360.4 g/mol
InChI Key: KTKFNKYPXUNPAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{3-fluoro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-1-butanone, also known as TFB, is a chemical compound that has gained attention in the scientific community due to its potential applications in medical research. TFB is a small molecule that has been synthesized through various methods and has been studied for its mechanism of action and physiological effects.

Mechanism of Action

The mechanism of action of 1-{3-fluoro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-1-butanone involves the inhibition of specific proteins involved in cell growth and division, including Aurora kinases and polo-like kinases. By inhibiting these proteins, 1-{3-fluoro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-1-butanone can prevent the growth and division of cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 1-{3-fluoro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-1-butanone has a variety of biochemical and physiological effects. In addition to its anti-cancer properties, 1-{3-fluoro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-1-butanone has been shown to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines. 1-{3-fluoro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-1-butanone has also been shown to have neuroprotective effects, protecting neurons from damage caused by oxidative stress.

Advantages and Limitations for Lab Experiments

One advantage of using 1-{3-fluoro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-1-butanone in lab experiments is its specificity for certain proteins involved in cell growth and division. This allows for targeted inhibition of cancer cells without affecting healthy cells. However, 1-{3-fluoro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-1-butanone can also have off-target effects, which can limit its usefulness in certain experiments.

Future Directions

There are several future directions for research involving 1-{3-fluoro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-1-butanone. One area of focus is the development of new synthesis methods for 1-{3-fluoro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-1-butanone, which could improve its purity and yield. Another area of focus is the development of 1-{3-fluoro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-1-butanone derivatives with improved potency and specificity for certain proteins. Additionally, further studies are needed to fully understand the potential applications of 1-{3-fluoro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-1-butanone in medical research.

Synthesis Methods

1-{3-fluoro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-1-butanone can be synthesized through a variety of methods, including the reaction of 4-(2-thienylcarbonyl)-1-piperazine with 3-fluoro-4-bromoacetophenone in the presence of a base. Another method involves the reaction of 4-(2-thienylcarbonyl)-1-piperazine with 3-fluoro-4-chloroacetophenone in the presence of a base. Both methods result in the formation of 1-{3-fluoro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-1-butanone as a white solid.

Scientific Research Applications

1-{3-fluoro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-1-butanone has been studied for its potential applications in medical research, particularly in the field of cancer treatment. Studies have shown that 1-{3-fluoro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-1-butanone inhibits the growth of cancer cells by targeting specific proteins involved in cell growth and division. 1-{3-fluoro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-1-butanone has also been studied for its potential use in treating other diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

1-[3-fluoro-4-[4-(thiophene-2-carbonyl)piperazin-1-yl]phenyl]butan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN2O2S/c1-2-4-17(23)14-6-7-16(15(20)13-14)21-8-10-22(11-9-21)19(24)18-5-3-12-25-18/h3,5-7,12-13H,2,4,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTKFNKYPXUNPAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)C1=CC(=C(C=C1)N2CCN(CC2)C(=O)C3=CC=CS3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{3-Fluoro-4-[4-(thiophene-2-carbonyl)-piperazin-1-yl]-phenyl}-butan-1-one

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